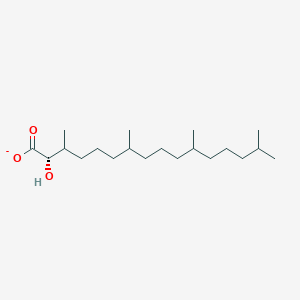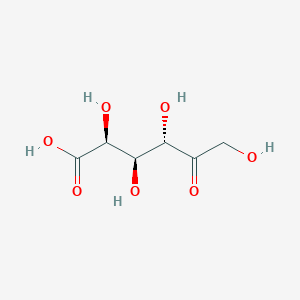
D-tagaturonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-tagaturonic acid is a tagaturonic acid. It is a conjugate acid of a D-tagaturonate.
Applications De Recherche Scientifique
1. Metabolic Pathways in Bacteria and Yeast
D-tagaturonic acid plays a role in metabolic pathways in various microorganisms. For instance, a study by Huisjes et al. (2012) revealed its involvement in the metabolism of D-galacturonate in Saccharomyces cerevisiae, a type of yeast. This pathway is crucial for the conversion of l-galactose to d-tagaturonate in bacteria like Bacteroides vulgatus, as shown in research by Hobbs et al. (2014) (Huisjes et al., 2012) (Hobbs et al., 2014).
2. Production of Functional Sweeteners
This compound has potential in the production of functional sweeteners. Li et al. (2019) conducted research on lactic acid bacteria that can produce D-tagatose, a ketohexose related to this compound, suggesting its application in food and beverage industries (Li et al., 2019).
3. TAG Biosynthesis in Plants and Microalgae
Research has explored the role of this compound in triacylglycerol (TAG) biosynthesis in plants and microalgae. For example, studies by Yang et al. (2011) and Boyle et al. (2012) demonstrated the importance of enzymes like DGAT1 and PDAT1 in TAG accumulation, which involves pathways connected to this compound (Yang et al., 2011) (Boyle et al., 2012).
4. Biofuel and Renewable Chemicals
TAG, connected to the pathways involving this compound, is significant for biofuel and renewable chemical uses. This application is evident in the study of TAG accumulation and related enzymes in various plant species for potential use in biofuel production (Yang et al., 2011).
5. Industrial and Biotechnological Applications
This compound is also relevant in broader industrial and biotechnological applications. Its role in lipid synthesis and metabolism pathways can be leveraged in the production of oils with enhanced polyunsaturated fatty acid content, as explored in studies on phospholipid:diacylglycerol acyltransferases from terrestrial plants and microalgae (Xu et al., 2018).
Propriétés
Formule moléculaire |
C6H10O7 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4-,5+/m1/s1 |
Clé InChI |
IZSRJDGCGRAUAR-WDCZJNDASA-N |
SMILES isomérique |
C(C(=O)[C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
SMILES canonique |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



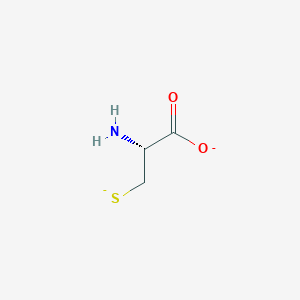
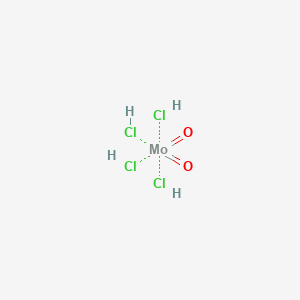
![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)
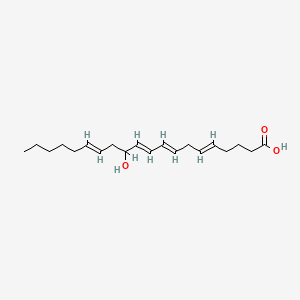
![7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233909.png)

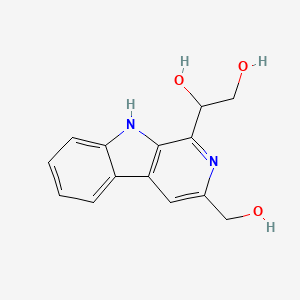
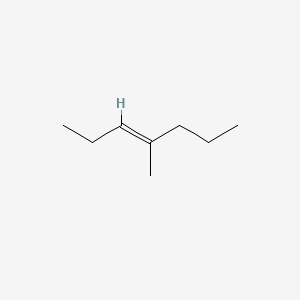
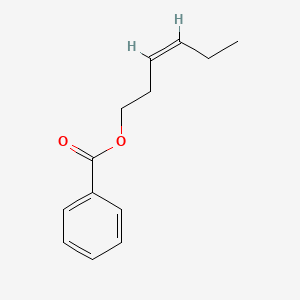

![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)
![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)
